molecular formula C23H23N5OS B4673917 N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide

Cat. No. B4673917
M. Wt: 417.5 g/mol
InChI Key: YRXSLJDQDCDXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a small molecule compound that has been widely used in scientific research. BTA-EG6 is a fluorescent probe that can be used to detect protein-protein interactions and has been used in a variety of applications, including drug discovery and protein analysis.

Mechanism of Action

N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide works by binding to a specific site on a protein, causing a change in the protein's conformation. This change in conformation can then be detected using fluorescence spectroscopy. N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide has been shown to be a highly specific probe, with minimal interference from other proteins or molecules.
Biochemical and Physiological Effects
N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule compound that is designed to specifically interact with proteins and does not affect other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in lab experiments is its high specificity and sensitivity. It can detect protein-protein interactions with high accuracy and has minimal interference from other proteins or molecules. N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide is also relatively easy to use and does not require any specialized equipment.
One limitation of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide is its cost. It is a relatively expensive compound, which can limit its use in some labs. Additionally, N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide is not suitable for all types of proteins and may not work for certain protein-protein interactions.

Future Directions

There are several future directions for the use of N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in scientific research. One potential application is in the development of new drugs that target protein-protein interactions. N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide can be used to identify compounds that disrupt specific protein-protein interactions, which could lead to the development of new drugs for a variety of diseases.
Another future direction is in the development of new probes that can detect other types of protein-protein interactions. N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide is specific for certain types of interactions and may not work for all proteins. Developing new probes that can detect a wider range of interactions could expand the use of this technology in scientific research.
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide is a powerful tool for studying protein-protein interactions in scientific research. Its high specificity and sensitivity make it a valuable tool for drug discovery and protein analysis. While there are some limitations to its use, the future directions for this technology are promising and could lead to new discoveries in a variety of fields.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide has been widely used in scientific research as a fluorescent probe to detect protein-protein interactions. It has been used to study a variety of proteins, including transcription factors, kinases, and G protein-coupled receptors. N-2,1,3-benzothiadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide has also been used in drug discovery to identify compounds that can disrupt protein-protein interactions.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c29-22(24-20-9-4-10-21-23(20)26-30-25-21)16-28-13-11-27(12-14-28)15-18-7-3-6-17-5-1-2-8-19(17)18/h1-10H,11-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSLJDQDCDXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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